6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds. They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis of 1,4-disubstituted-1,2,3-triazoles has been reported using Cu (I) catalyzed click reaction .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
Reactions of fused tricyclic 3-(2-bromoethyl)pyrimidin-4(3H)-ones with primary amines have been reported to afford abnormal rearranged products, such as fused 3-alkyl-4-alkyliminopyrimidines, as well as the normally substituted 3-(2-alkylaminoethyl) derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred from their molecular structure. For example, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine has a molecular weight of 135.1267 .Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis of Pyrimidine Annelated Heterocycles
A study detailed the regioselective synthesis of pyrimidine annelated heterocycles, showcasing the versatility of related compounds in synthesizing complex heterocyclic structures. These compounds are essential in developing potential pharmaceuticals due to their complex structures and potential biological activities (Majumdar et al., 2001).
Facile Construction of Substituted Derivatives
Another study focused on the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the compound's role in synthesizing novel pyrimidone derivatives. Such derivatives hold significant promise for developing new therapeutic agents with improved efficacy and safety profiles (Hamama et al., 2012).
Synthesis of Luminescent Polymers
Research into the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units revealed the potential for creating materials with specific optical properties. These materials could be used in various applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells, demonstrating the broader applicability of such chemical compounds in materials science (Zhang & Tieke, 2008).
Development of Novel Inhibitors
A study on the inhibitors of glycolic acid oxidase using derivatives of pyrrole-2,5-dione as the core structure underscores the compound's importance in medicinal chemistry. By modifying the chemical structure, researchers aim to develop potent inhibitors for specific enzymes involved in disease pathways, paving the way for novel treatment options (Rooney et al., 1983).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Related compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting cell proliferation .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation, particularly in cancer cells . This is due to the compound’s potential ability to disrupt the cell cycle by inhibiting CDK2 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-4-6-12(7-5-11)15-14-13(10-21(15)9-8-18)19(2)17(23)20(3)16(14)22/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRXXXHQOBNPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2CCBr)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.